N-Acetyl-8-deoxyneuraminic acid

Description

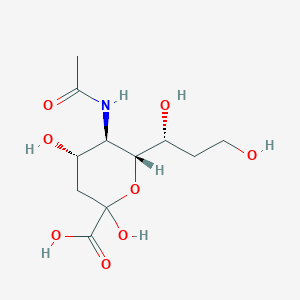

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19NO8 |

|---|---|

Molecular Weight |

293.27 g/mol |

IUPAC Name |

(4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO8/c1-5(14)12-8-7(16)4-11(19,10(17)18)20-9(8)6(15)2-3-13/h6-9,13,15-16,19H,2-4H2,1H3,(H,12,14)(H,17,18)/t6-,7+,8-,9+,11?/m1/s1 |

InChI Key |

HSTISHQCJFCNQH-BUFOXMIFSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H](CCO)O)(C(=O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(CCO)O)(C(=O)O)O)O |

Synonyms |

N-acetyl-8-deoxyneuraminic acid NA-8-DNMA |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of N Acetyl 8 Deoxyneuraminic Acid

De Novo Chemical Synthesis Approaches

De novo chemical synthesis provides a powerful means to construct N-acetyl-8-deoxyneuraminic acid and its analogs from simple, achiral starting materials. This approach allows for precise control over the molecular structure and enables the introduction of non-natural modifications.

Multi-Step Organic Synthesis Pathways for Sialic Acid Analogues

The complete chemical synthesis of sialic acid analogues, including this compound, involves intricate multi-step pathways. youtube.comsavemyexams.com These routes often commence with readily available carbohydrate precursors, such as D-mannose or N-acetyl-D-glucosamine. nih.govnih.gov A common strategy involves the stereoselective aldol (B89426) reaction between a protected six-carbon aldehyde derived from a carbohydrate and a pyruvate (B1213749) equivalent. rsc.org This key carbon-carbon bond-forming step establishes the nine-carbon backbone characteristic of sialic acids.

For instance, a synthesis of 4-amido-N(5)-acetyl-4-deoxyneuraminic acid, a related analogue, was achieved through a highly regioselective and diastereoselective [3 + 2]-cycloaddition of a D-mannose-derived nitrone with methyl acrylate. nih.gov This approach highlights the use of strategic cycloaddition reactions to build the core structure with excellent stereochemical control. Another established pathway involves the Henry reaction of a protected 1-deoxy-1-nitro derivative of N-acetyl-D-glucosamine with a glyceraldehyde derivative to form the nine-carbon backbone. nih.gov Subsequent functional group manipulations, including reductive denitration, oxidation, and cyclization, lead to the desired sialic acid structure. nih.gov

Stereochemical Control in Analogue Synthesis

Achieving precise stereochemical control is a paramount challenge in the de novo synthesis of sialic acid analogues due to the multiple stereocenters present in the molecule. nih.govnih.gov The stereochemistry at C4, C5, and the anomeric center (C2) is particularly crucial for biological activity.

Substrate-controlled asymmetric aldol reactions have been effectively employed to control the stereochemistry at the newly formed stereocenters. rsc.org For example, the use of chiral aldehydes derived from carbohydrates can direct the stereochemical outcome of the aldol condensation with high diastereoselectivity. rsc.org The relative configuration of substituents on the chiral aldehyde has been shown to significantly influence the diastereoselectivity of the reaction. rsc.org

Another strategy involves the use of chiral auxiliaries to induce stereoselectivity. These auxiliaries are temporarily attached to one of the reactants to direct the approach of the other reactant, leading to the preferential formation of one stereoisomer. After the key stereocenter-forming reaction, the auxiliary is removed. This method allows for the synthesis of enantiomerically pure products.

Furthermore, intramolecular reactions, such as cyclizations, can be used to set the stereochemistry of multiple centers in a single step. nih.gov The rigid transition states of these reactions often lead to a high degree of stereocontrol. The development of stereoselective glycosylation methods is also critical for controlling the stereochemistry at the anomeric center, which is often challenging due to the lack of a directing group at the adjacent C3 position. nih.gov

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. This approach is particularly well-suited for the synthesis of complex carbohydrates like this compound and its derivatives, offering milder reaction conditions and often circumventing the need for extensive protecting group manipulations.

Utilization of N-Acetylneuraminic Acid Aldolase (B8822740) (NAL) in Analogue Production

A cornerstone of chemoenzymatic synthesis of sialic acid analogues is the use of N-Acetylneuraminic acid aldolase (NAL). This enzyme catalyzes the reversible aldol condensation of pyruvate with N-acetyl-D-mannosamine (ManNAc) or its analogues to form the corresponding sialic acid derivative. frontiersin.orgnih.gov The broad substrate specificity of NAL allows for the synthesis of a wide array of sialic acid analogues with modifications at various positions. nih.gov

For the synthesis of N-acetylneuraminic acid (Neu5Ac), a common precursor, a two-enzyme cascade system can be employed. N-acetyl-D-glucosamine-2-epimerase (AGE) first converts N-acetyl-D-glucosamine (GlcNAc) to ManNAc, which is then condensed with pyruvate by NAL to produce Neu5Ac. frontiersin.org This enzymatic approach is advantageous due to its simplicity, mild reaction conditions, and high conversion rates. frontiersin.org

| Enzyme | Role in Synthesis | Precursor(s) | Product |

| N-Acetylneuraminic Acid Aldolase (NAL) | Catalyzes aldol condensation | Pyruvate and N-acetyl-D-mannosamine (or analogue) | N-acetylneuraminic acid (or analogue) |

| N-Acetyl-D-glucosamine-2-epimerase (AGE) | Epimerizes GlcNAc to ManNAc | N-acetyl-D-glucosamine (GlcNAc) | N-acetyl-D-mannosamine (ManNAc) |

| CMP-Sialic Acid Synthetase | Activates sialic acid | Sialic acid and CTP | CMP-sialic acid |

| Sialyltransferase | Transfers sialic acid to an acceptor | CMP-sialic acid and an acceptor glycan | Sialylated glycoconjugate |

Engineering of Biocatalytic Systems for Enhanced Analogue Synthesis

To expand the range of accessible sialic acid analogues and improve the efficiency of their synthesis, significant efforts have been directed towards the engineering of biocatalytic systems. This includes the modification of existing enzymes through protein engineering and the construction of novel biosynthetic pathways in microbial hosts.

Directed evolution and rational design have been used to alter the substrate specificity and enhance the catalytic activity of enzymes like NAL. youtube.com By creating variants of NAL, it is possible to produce sialic acid analogues that are not efficiently synthesized by the wild-type enzyme. This opens the door to creating a wider diversity of modified sialic acids for various applications.

Metabolic engineering of microorganisms, such as Escherichia coli, has also been employed to create whole-cell biocatalysts for the production of sialic acids and their derivatives. frontiersin.org By overexpressing the genes of the sialic acid biosynthetic pathway, it is possible to produce these compounds from simple carbon sources like glucose or glycerol (B35011). frontiersin.org For instance, microbial systems have been engineered to co-express NAL and CMP-sialic acid synthetase, allowing for the one-pot synthesis of CMP-sialic acid from N-acetylmannosamine. nih.gov Furthermore, transgenic plants have been explored as a low-cost platform for producing sialic acid by expressing microbial Neu5Ac-synthesizing enzymes. nih.gov These engineered biocatalytic systems offer a promising avenue for the large-scale and cost-effective production of this compound and other valuable sialic acid analogues.

Preparation from Natural Sialic Acid Precursors via Chemical Modification

The chemical modification of naturally abundant sialic acids, such as N-acetylneuraminic acid (Neu5Ac), provides a direct and often efficient route to analogues like this compound. This semi-synthetic approach leverages the readily available and stereochemically defined scaffold of the natural precursor, thereby simplifying the synthetic process.

The synthesis of this compound from a protected Neu5Ac derivative typically involves the selective deoxygenation of the hydroxyl group at the C8 position. This can be achieved through a variety of chemical methods. One common approach is the Barton-McCombie deoxygenation. This involves the conversion of the C8 hydroxyl group into a thiocarbonyl derivative, such as a xanthate or a thiocarbamate, followed by radical-mediated reduction using a tin hydride reagent like tributyltin hydride (Bu3SnH).

Alternatively, selective protection of the other hydroxyl groups of the sialic acid molecule, followed by activation of the C8 hydroxyl group and subsequent reduction, can lead to the desired 8-deoxy analogue. For example, the peracetylated methyl ester of 8-deoxy-Neu5Ac can be prepared and subsequently hydrolyzed to yield the free acid. researchgate.net The strategic use of protecting groups is essential to ensure that the chemical modifications occur specifically at the desired position.

Selective Deoxygenation Strategies

The selective removal of the hydroxyl group at the C-8 position of N-acetylneuraminic acid is a critical step in forming this compound. This transformation is often accomplished through a multi-step process that involves the strategic protection of other reactive sites on the sialic acid scaffold.

One common approach involves the Barton-McCombie deoxygenation. chemrxiv.org This method typically begins with the protection of the carboxylate and other hydroxyl groups, leaving the C-8 hydroxyl accessible for reaction. For instance, starting from a protected N-acetylneuraminic acid derivative, the C-8 hydroxyl can be converted into a thiocarbonyl derivative, such as a xanthate or a thiocarbonyldiimidazole adduct. chemrxiv.org Subsequent treatment with a radical initiator, like azobisisobutyronitrile (AIBN), and a reducing agent, such as tributyltin hydride (n-Bu3SnH), generates a radical at the C-8 position, which is then quenched to afford the 8-deoxy product. chemrxiv.org While effective, this method can sometimes result in low yields due to the formation of side products. chemrxiv.org

Alternative strategies may involve the selective activation of the C-8 hydroxyl group, followed by reductive cleavage. The choice of reductant is crucial; for example, in some cases, using n-tributyltin hydride has been shown to improve yields compared to other reducing agents. chemrxiv.org The development of efficient and selective deoxygenation methods is essential for the synthesis of not only this compound but also various other deoxygenated sialic acid analogues. chemrxiv.org

Protecting Group Chemistry in Sialic Acid Derivatization

The synthesis of this compound and its derivatives is heavily reliant on the strategic use of protecting groups to achieve regioselectivity. researchgate.netorganic-chemistry.org The multiple hydroxyl groups, the carboxylic acid, and the N-acetyl group of sialic acid all present potential sites for reaction, necessitating a carefully planned protection and deprotection sequence. researchgate.netorganic-chemistry.org

Common Protecting Groups in Sialic Acid Chemistry:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Hydroxyl | Acetyl | Ac | Basic (e.g., NaOMe in MeOH) or acidic conditions. libretexts.orgcommonorganicchemistry.com |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis (e.g., H2, Pd/C). libretexts.org |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride (B91410) ion (e.g., TBAF) or acidic conditions. libretexts.orgharvard.edu |

| Hydroxyl | Acetonide | - | Acidic conditions (e.g., TFA in CH2Cl2). acs.org |

| Carboxyl | Methyl ester | Me | Basic (saponification) or acidic hydrolysis. researchgate.net |

| Amino | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA). creative-peptides.comrsc.org |

| Amino | Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine (B6355638) in DMF). creative-peptides.comiris-biotech.de |

This table provides a summary of commonly used protecting groups in the synthesis of sialic acid derivatives, along with their abbreviations and typical deprotection methods.

The choice of protecting groups is dictated by their stability to the reaction conditions employed in subsequent steps and the ease of their selective removal. For instance, acetyl groups are often used to protect hydroxyls but are known to migrate, particularly on the glycerol side chain (C-7 to C-9). scholaris.ca Silyl ethers, such as TBDMS, offer an alternative that can be selectively removed with fluoride ions. libretexts.orgharvard.edu For the protection of diols, cyclic acetals like acetonides are frequently employed. acs.org

An orthogonal protecting group strategy is often necessary, where different classes of protecting groups are used that can be removed under distinct conditions without affecting the others. organic-chemistry.orgiris-biotech.de For example, an acid-labile Boc group on the nitrogen can be used in conjunction with base-labile acetyl groups on the hydroxyls and a carboxyl group protected as a methyl ester. creative-peptides.comrsc.org This allows for the selective deprotection and modification of specific positions on the sialic acid molecule.

Generation of Functionalized this compound Derivatives

The synthesis of this compound provides a scaffold that can be further functionalized to create a diverse range of molecular probes. These derivatives are instrumental in studying the biological roles of sialic acids.

Introduction of Azido (B1232118) Moieties for Click Chemistry Applications

The introduction of an azido group into the this compound framework opens up the possibility of using "click chemistry," a set of powerful and highly specific reactions for bioconjugation. researchgate.netillinois.eduwikipedia.org The azide-alkyne cycloaddition, in particular, is widely used to attach fluorescent tags, affinity labels, or other reporter molecules to azido-modified sialic acids. researchgate.netnih.gov

The synthesis of azido-functionalized derivatives can be achieved through various routes. One common method involves the conversion of an amino group to an azide (B81097) via a diazo transfer reaction. scholaris.ca Alternatively, an alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced with an azide nucleophile, such as sodium azide. illinois.edu For instance, N-acetyl-9-azido-9-deoxyneuraminic acid is a commercially available reagent used in metabolic labeling studies. tcichemicals.com

These azido-containing sialic acid analogues can be metabolically incorporated into cellular glycans, allowing for the visualization and identification of sialoglycoconjugates in living systems. nih.govuga.edu This approach has become an invaluable tool in glycobiology for studying glycan trafficking, dynamics, and their roles in disease states. nih.govuga.edu

Synthesis of Other N- and O-Acylated or Alkylated Analogues

Beyond azido-functionalization, a wide array of other N- and O-acylated or alkylated analogues of this compound have been synthesized to probe specific biological interactions.

N-Acylation: The N-acetyl group can be modified by first deacetylating to the free amine and then re-acylating with different acyl groups. This allows for the introduction of various functionalities, including photoreactive groups or bioorthogonal handles. nih.gov

O-Acylation and O-Alkylation: The remaining hydroxyl groups on the this compound scaffold can be selectively acylated or alkylated. acs.orgdiva-portal.orgnih.govchemrxiv.orgacs.orgdiva-portal.org For example, O-alkylation at the C-4 or C-7 positions has been explored to develop inhibitors of viral neuraminidases or to study the substrate specificity of sialidases. acs.orgdiva-portal.orgnih.govchemrxiv.orgacs.orgdiva-portal.org The synthesis of these analogues often requires careful manipulation of protecting groups to achieve regioselectivity. acs.orgdiva-portal.orgnih.govchemrxiv.orgacs.orgdiva-portal.org For instance, the synthesis of 4-O-alkylated derivatives has been achieved by using a suitably protected sialic acid intermediate and reacting it with an alkyl halide in the presence of a base like sodium hydride. acs.orgdiva-portal.orgnih.govchemrxiv.orgacs.orgdiva-portal.org

Examples of Synthesized N- and O-Acylated/Alkylated Sialic Acid Analogues:

| Analogue Type | Modification | Purpose/Application |

| N-Acylated | Introduction of photoactivatable diazirine groups | Probing protein-carbohydrate interactions |

| O-Alkylated | Propargyl group at C-4 | Synthesis of neuraminidase inhibitors |

| O-Acylated | Varied acyl groups at different positions | Studying enzyme substrate specificity |

This table provides examples of the types of N- and O-acylated or alkylated sialic acid analogues that have been synthesized and their potential applications in research.

The development of synthetic routes to these diverse derivatives continues to expand the chemical toolbox available to glycobiologists, facilitating a deeper understanding of the multifaceted roles of sialic acids in health and disease.

Enzymatic Interactions and Metabolic Pathways Research

Substrate Specificity and Recognition by Sialidases (Neuraminidases)

Sialidases, or neuraminidases, are a broad class of glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoproteins and glycolipids. nih.gov This enzymatic activity is vital in various biological processes, including nutrient acquisition in bacteria and the release of progeny virions, as seen in the influenza virus life cycle. nih.gov The substrate specificity of these enzymes is finely tuned, and modifications to the sialic acid molecule, particularly on the glycerol (B35011) side chain (C7-C9), can dramatically alter their recognition and cleavage efficiency. escholarship.org

Resistance Profile of N-Acetyl-8-deoxyneuraminic Acid to Sialidase Cleavage

The hydroxyl groups on the glycerol side chain of sialic acid are critical for enzyme recognition. Research on various O-acetylated and deoxy-analogs of sialic acid has demonstrated that modifications at positions C-4, C-7, C-8, or C-9 can render the molecule resistant to cleavage by certain sialidases. escholarship.orgnih.gov

For instance, studies using sialic acid analogs with modifications at other positions on the side chain have shown a significant impact on their susceptibility to sialidase. The relative hydrolysis rates by Vibrio cholerae sialidase are markedly reduced for sialosides containing modified sialic acids compared to the parent N-acetylneuraminyl-α(2-3)-lactose. nih.gov Specifically, N-acetyl-9-O-acetylneuraminyl-α(2-3)-lactose is hydrolyzed at only 12% of the rate of the unmodified substrate, while N-acetyl-4-O-acetylneuraminyl-α(2-3)-lactose is not cleaved at all. nih.gov While direct cleavage data for this compound is not extensively detailed, the established importance of the C8-hydroxyl group in binding suggests that its absence would confer significant resistance to cleavage by many sialidases.

Impact on Enzyme-Substrate Binding Dynamics

The binding of a sialic acid substrate into the catalytic site of a sialidase involves a network of hydrogen bonds and van der Waals interactions. The eight catalytic residues that directly interact with sialic acid in the influenza virus neuraminidase active site, along with eleven framework residues, create a precise environment for substrate recognition and the conformational distortion required for catalysis. nih.gov The hydroxyl groups at C-7, C-8, and C-9 are particularly important for establishing these interactions.

The removal of the hydroxyl group at C-8, as in this compound, eliminates key hydrogen bonding opportunities within the enzyme's active site. This loss directly impacts the stability of the enzyme-substrate complex, hindering the adoption of the necessary pseudoboat conformation that precedes the formation of the sialosyl cation intermediate. Studies on the conformation of deoxy side-chain analogs have confirmed that such modifications alter the molecule's preferred orientation, which in turn affects its fit and activation within an enzyme's active site. nih.gov

Interactions with Sialic Acid Biosynthesis Enzymes

The biosynthesis of sialic acids and their activation for subsequent transfer to glycoconjugates is a multistep enzymatic process. Modified analogs like this compound can interfere with this pathway, acting as poor substrates or inhibitors for the involved enzymes.

Role in N-Acetylneuraminic Acid Aldolase (B8822740) (NAL) Catalysis and Inhibition

N-Acetylneuraminic Acid Aldolase (NAL), also known as N-acetylneuraminate lyase, is a Class I aldolase that catalyzes the reversible cleavage of Neu5Ac into N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). nih.govacs.org The reaction equilibrium typically favors cleavage. nih.gov Structural studies of NAL have revealed that the active site forms a network of hydrogen bonds with the substrate, and every hydroxyl group of the sialic acid's linear form participates in these interactions. nih.govescholarship.org

The enzyme's activity is highly sensitive to modifications on the sialic acid side chain. The relative cleavage rates for modified sialic acids by NAL from Clostridium perfringens demonstrate this specificity. While N-glycolylneuraminic acid is a reasonably good substrate, modifications involving the side-chain hydroxyls lead to a drastic reduction in activity.

| Substrate | Relative Cleavage Rate (%) |

|---|---|

| N-acetylneuraminic acid | 100 |

| N-glycolylneuraminic acid | 67 |

| N-acetyl-9-O-acetylneuraminic acid | 24 |

| N-acetyl-7-O-acetylneuraminic acid | 3 |

| N-acetyl-4-O-acetylneuraminic acid | 0 |

This data, based on research findings nih.gov, illustrates the enzyme's stringent substrate requirements. The dramatic drop in activity with modifications at C-7 and C-9 strongly implies that this compound would be a very poor substrate, if not an inhibitor, for NAL, as the C-8 hydroxyl is crucial for proper positioning and catalysis.

Potential for Interference with Cytidine (B196190) Monophosphate Sialic Acid Synthetase (CMAS)

Before sialic acids can be incorporated into glycans, they must be activated to a high-energy donor molecule, cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). This activation is catalyzed by CMP-sialic acid synthetase (CMAS). nih.govnih.gov This enzyme is a critical control point in the sialylation pathway. biorxiv.org

| Compound | Interaction with CMAS |

|---|---|

| N-acetylneuraminic acid | Natural Substrate |

| N-acetyl-7-deoxyneuraminic acid | Substrate |

| This compound | Substrate |

| N-acetyl-9-deoxyneuraminic acid | Substrate |

| N-acetyl-4,7-dideoxyneuraminic acid | Substrate |

This table summarizes findings on the activation of deoxy-analogs by CMAS. nih.gov

Modulation of Sialyltransferase Activity and Glycosylation Pathways

Once activated to its CMP-sugar form, CMP-N-Acetyl-8-deoxyneuraminic acid could theoretically serve as a donor substrate for the 20 different human sialyltransferases. These enzymes transfer the sialic acid moiety to the terminal positions of glycan chains on proteins and lipids. nih.gov The introduction of a modified sialic acid lacking the C-8 hydroxyl group would result in altered cell-surface glycans.

This modification could have several consequences. It might terminate the glycan chain, as some polysialyltransferases specifically create α2-8 linkages, a process that would be impossible with this analog. For other linkages (α2-3 and α2-6), the incorporation of this compound would alter the chemical properties and recognition sites of the resulting sialoglycoconjugates. This could affect a wide range of biological phenomena that are dependent on sialic acid-mediated interactions, such as immune cell regulation and pathogen binding. nih.gov

Catabolism and Metabolic Fate in Model Systems (e.g., Microbial)

Degradation Pathways in Bacteria and Other Organisms

Currently, there is no specific information available in the scientific literature detailing the degradation pathways of this compound in bacteria or other microorganisms. Research has predominantly focused on the catabolism of N-acetylneuraminic acid (Neu5Ac).

Use as a Carbon Source in Microbial Metabolism Research

There is currently no specific information available in the scientific literature regarding the use of this compound as a carbon source in microbial metabolism research. Studies on microbial utilization of sialic acids as a carbon source have concentrated on N-acetylneuraminic acid (Neu5Ac). nih.govwikipedia.org

Biological Roles and Mechanistic Investigations in Non Human Systems

Elucidation of Host-Pathogen Interaction Mechanisms

The terminal position of sialic acids on host cell glycans makes them a primary target for interactions with pathogens. nih.gov N-Acetyl-8-deoxyneuraminic acid and its derivatives have been instrumental in dissecting these interactions, particularly in the context of bacterial and viral pathogenesis.

Many bacteria, both commensal and pathogenic, have evolved mechanisms to scavenge host sialic acids for use as a nutrient source or to decorate their own surfaces, a form of molecular mimicry to evade the host immune system. nih.govwikipedia.orgnih.gov Bacteria possess specialized transporters, such as the NanT protein in Escherichia coli and the SiaPQM TRAP transporter in Haemophilus influenzae, to capture sialic acids from their environment. wikipedia.org

Research using sialic acid analogues, including those modified at the C8 position, helps to probe the specificity of bacterial enzymes called sialidases (or neuraminidases) and trans-sialidases, which are crucial for scavenging. nih.govnih.gov These enzymes cleave sialic acids from host glycans. nih.gov For instance, studies have shown that sialosides containing 8-acetamido-8-deoxy-Neu5Ac (an N-acetylated version of this compound) are selectively cleaved by certain bacterial sialidases, but not by those from humans or viruses. nih.govresearchgate.net In contrast, sialosides with an 8-azido-8-deoxy-Neu5Ac modification are more broadly accepted as substrates by sialidases from various sources. nih.gov This differential recognition highlights the potential for developing selective inhibitors that could target pathogenic bacterial sialidases without affecting host enzymes.

The ability of sialidase inhibitors to block the function of these enzymes is a key area of investigation. nih.gov By competing with the natural substrate, these inhibitors can prevent bacteria from acquiring and utilizing host sialic acids. wikipedia.org The study of analogues like this compound contributes to understanding the structural requirements for substrate binding and catalysis by different classes of bacterial sialidases, including hydrolytic sialidases, trans-sialidases, and intramolecular trans-sialidases (IT-sialidases). nih.govacs.org

N-acetylneuraminic acid acts as a receptor for influenza viruses, facilitating their attachment to host cells via the viral protein hemagglutinin. wikipedia.org The viral enzyme neuraminidase (a type of sialidase) is essential for the release of newly formed virus particles from the infected cell, cleaving sialic acids to prevent viral aggregation at the cell surface. nih.govwikipedia.orgdrugbank.com The balance between these two activities is crucial for efficient viral replication. nih.gov

Sialic acid analogues are fundamental tools in the development of neuraminidase inhibitors, a major class of antiviral drugs. wikipedia.org Compounds based on the structure of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (Neu5Ac2en), a transition-state analogue, have been extensively developed. wikipedia.orgmedchemexpress.com Research on derivatives, including those with modifications at various positions of the sialic acid scaffold, aims to enhance inhibitory potency and selectivity. researchgate.net

Studies using sialosides with C8-modified Neu5Ac, such as 8-amino-8-deoxy-Neu5Ac, have shown that these modifications can alter the substrate specificity of viral neuraminidases. nih.govresearchgate.net For example, while sialosides with 8-acetamido-8-deoxy-Neu5Ac are not readily cleaved by influenza virus neuraminidases, those with 8-amino-8-deoxy-Neu5Ac are tolerated by neuraminidases from H1N1 influenza A viruses. nih.gov This demonstrates that even subtle changes to the sialic acid structure can significantly impact viral enzyme function, providing a basis for designing novel antiviral agents. mdpi.comnih.gov

Contributions to Glycan-Mediated Cell-Cell Recognition and Adhesion Studies

Sialic acids, due to their negative charge and terminal location on the glycocalyx, play a significant role in mediating interactions between cells. wikipedia.orgnih.gov They are involved in a wide array of recognition events, from immune cell trafficking to fertilization. nih.gov The use of sialic acid analogues allows researchers to probe the specificities of sialic acid-binding proteins, known as lectins, that govern these interactions.

A key family of sialic acid-binding lectins is the Siglecs (sialic acid-binding immunoglobulin-like lectins), which are primarily expressed on immune cells and play crucial roles in regulating immune responses by recognizing sialic acids as "self" markers. nih.govnih.govoup.com Different Siglecs exhibit distinct preferences for the type of sialic acid and its linkage (e.g., α2,3-, α2,6-, or α2,8-linkages) to the underlying glycan chain. nih.govnih.gov For example, Siglec-2 shows a clear preference for α2,6-linked sialic acids, while Siglec-9 prefers α2,3-linkages. nih.gov

By incorporating analogues like this compound into synthetic glycans, scientists can map the binding requirements of specific Siglecs. ontosight.ai These studies help to understand how modifications to the sialic acid structure affect recognition and subsequent cell signaling. For example, O-acetylation of sialic acids is known to generally abolish Siglec binding. nih.gov Investigating analogues with modifications at the C8 position provides further insight into the structural tolerances of the Siglec binding pocket, contributing to the design of specific Siglec agonists or antagonists to modulate immune cell function.

Research on Immune Response Modulation via Sialic Acid Analogues

The dense layer of sialic acids on cell surfaces acts as a crucial modulator of the immune system, often conveying inhibitory signals to prevent autoimmunity. nih.govnih.gov Pathogens can exploit this by decorating their own surfaces with sialic acids to evade immune detection. nih.gov Synthetic analogues of sialic acid are vital research tools for dissecting these immunomodulatory pathways in non-human experimental settings.

The innate immune system, the body's first line of defense, is heavily influenced by sialic acids. nih.gov For instance, serum complement factor H, a key regulator of the alternative complement pathway, recognizes host sialic acids to protect "self" cells from attack. nih.gov Pathogens that coat themselves in sialic acid can hijack this mechanism to avoid complement-mediated lysis. nih.gov

Sialic acid analogues can be used to probe how components of the innate immune system, such as macrophages and their Siglec receptors, interact with sialylated surfaces. researchgate.net Macrophages express Siglecs that, upon binding to sialic acids, can inhibit inflammatory responses like phagocytosis and cytokine production. nih.govnih.gov For example, studies have shown that sialic acid-coated nanoparticles can suppress the production of inflammatory markers like TNF-α and IL-6 by macrophages. nih.gov Using analogues with specific modifications, such as this compound, in experimental models allows researchers to dissect the structural determinants of these inhibitory interactions and explore ways to overcome pathogen-induced immune suppression. oup.com

The adaptive immune system, involving T-cells and B-cells, is also regulated by sialic acid-Siglec interactions. nih.govnih.gov Siglecs on various immune cells, when engaged by sialic acids on other cells, can modulate signaling pathways that control cell activation and proliferation. oup.comnih.gov For example, the interaction between sialylated ligands and Siglecs on T-cells can influence T-cell activation and cytokine secretion. nih.gov

Research utilizing sialic acid analogues helps to clarify these complex regulatory networks. nih.gov By treating immune cells like dendritic cells (DCs) with bacterial sialidases to remove surface sialic acids, researchers have observed enhanced T-cell activation, indicating the baseline inhibitory role of these sugars. researchgate.net Synthetic sialosides constructed with analogues such as this compound can be used to probe the specific binding preferences of Siglecs on B-cells and T-cells. This research is crucial for understanding how the sialic acid landscape fine-tunes adaptive immune responses and for developing strategies to manipulate these pathways, for instance, to enhance anti-tumor immunity. ontosight.ai

Interactive Data Table: Specificity of Sialidases for C8-Modified Sialosides

This table summarizes experimental findings on the cleavage of sialosides containing N-acetylneuraminic acid (Neu5Ac) analogues modified at the C8-position by various sialidases.

| Sialoside Analogue | Bacterial Sialidases | Influenza A Virus Neuraminidase | Human Sialidase (NEU2) | Reference |

| 8-acetamido-8-deoxy-Neu5Ac | Selectively cleaved | Not readily cleaved | Not readily cleaved | nih.gov |

| 8-amino-8-deoxy-Neu5Ac | Selectively cleaved | Cleaved by H1N1 NA | Not specified | nih.gov |

| 8-azido-8-deoxy-Neu5Ac | Generally cleaved | Generally cleaved | Generally cleaved | nih.gov |

Information regarding this compound is limited in the specified biological contexts.

Following a comprehensive review of publicly available scientific literature, there is insufficient specific data to generate a detailed article on the biological roles of This compound within the requested frameworks of developmental and signaling pathways in non-human systems, or its role in oncogenic processes in cell-based models.

Research on this specific deoxy-derivative of N-acetylneuraminic acid is sparse. The available information primarily focuses on its chemical synthesis and its properties as a research tool, particularly in the study of enzyme kinetics. For instance, studies have noted that this compound is resistant to cleavage by the enzyme N-acetylneuraminic acid lyase, suggesting its potential use as a metabolic probe or inhibitor rather than a direct participant in the pathways of interest.

While there is extensive research on the crucial roles of other sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), in development, cell signaling, and cancer, this body of knowledge does not directly apply to the 8-deoxy variant. Scientific accuracy precludes the extrapolation of findings from these different compounds to describe the specific functions of this compound.

Consequently, the creation of a scientifically accurate and detailed article for the specified subsections is not possible based on current, accessible research data.

Advanced Analytical Methodologies for N Acetyl 8 Deoxyneuraminic Acid and Its Derivatives

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods are fundamental in the analysis of N-acetyl-8-deoxyneuraminic acid, offering detailed insights into its molecular structure and allowing for its sensitive detection and quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule, enabling the confirmation of its core structure, the determination of stereochemistry, and the identification of modifications.

In the context of enzymatic reactions, ¹H-NMR spectroscopy has been utilized to investigate the anomeric configuration of N-acetyl-D-neuraminic acid released by the action of neuraminidase. nih.gov By monitoring the characteristic signals of the protons at the C-3 position, researchers can distinguish between the α and β anomers. For instance, the equatorial proton (H3e) and axial proton (H3a) at the C-3 position exhibit distinct chemical shifts for the α-anomer (δ[H(3e)] = 2.72 ppm, δ[H(3a)] = 1.64 ppm) compared to the β-anomer (δ[H(3e)] = 2.25 ppm, δ[H(3a)] = 1.84 ppm). nih.gov This level of detail is crucial for understanding the mechanism of enzymatic cleavage.

¹³C NMR spectroscopy provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their local electronic environment. Studies on ¹³C-labeled N-acetyl-neuraminic acid in aqueous solution have enabled the detection and quantification of its various forms, including the pyranose, keto, and enol isomers. nd.edu

¹H and ¹³C NMR Chemical Shifts for N-Acetylneuraminic Acid Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Anomer/Form |

|---|---|---|---|

| H3e | 2.72 | - | α-NeuAc |

| H3a | 1.64 | - | α-NeuAc |

| H3e | 2.25 | - | β-NeuAc |

| H3a | 1.84 | - | β-NeuAc |

| C1 | - | 171.81 | 2-O-methyl-β-D-N-acetyl-neuraminic acid methyl ester |

| C2 | - | 100.60 | 2-O-methyl-β-D-N-acetyl-neuraminic acid methyl ester |

| C3 | - | 40.61 | 2-O-methyl-β-D-N-acetyl-neuraminic acid methyl ester |

Mass spectrometry (MS) is a powerful technique for the identification and quantification of this compound and its derivatives due to its high sensitivity and specificity. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), MS allows for the analysis of complex biological samples.

The fragmentation patterns of derivatized N-acetylneuraminic acid in MS provide a structural fingerprint for its identification. For instance, the analysis of peracetylated methyl esters of methyl glycosides of N-acetylneuraminic acid reveals characteristic fragment ions that can be monitored for its detection. researchgate.net GC-MS has been successfully employed to identify a variety of sialic acid derivatives in mouse tissues, including 5-N-acetyl-8-O-methyl-neuraminic acid and the 1,7-lactone of neuraminic acid. nih.gov

For quantitative analysis, stable isotope dilution assays using LC-MS/MS are often the method of choice. This approach involves spiking a sample with a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₃]N-acetylneuraminic acid), which co-elutes with the analyte of interest and allows for accurate quantification by comparing the signal intensities of the analyte and the internal standard.

Characteristic Mass Spectrometric Fragments for N-Acetylneuraminic Acid Derivatives

| Derivative | Ionization Method | Characteristic Fragment (m/z) | Significance |

|---|---|---|---|

| Peracetylated methyl ester of methyl glycoside of NeuAc | - | 446 | Used for detection in single-ion scanning mode |

| N-acetyl-8-O-methyl-neuraminic acid | Electron Impact (GC-MS) | - | Identified in mouse tissues |

| 1,7-lactone of neuraminic acid | Electron Impact (GC-MS) | - | Identified in mouse tissues |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation of this compound and its derivatives from complex mixtures prior to their detection and quantification. The choice of chromatographic method depends on the specific properties of the analytes and the matrix of the sample.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of sialic acids. Various HPLC modes, such as reversed-phase, normal-phase, and ion-exchange chromatography, can be employed depending on the specific separation requirements.

A notable application of HPLC is the separation of closely related derivatives of N-acetylneuraminic acid. For example, an HPLC-MS method has been developed for the simultaneous detection of the 1,7-lactone of N-acetylneuraminic acid, its γ-lactone derivative, and N-acetylneuraminic acid itself. researchgate.net The separation of these analytes was achieved on a C8 column with a very short elution time. nih.gov The retention times of the lactone derivatives were found to be influenced by the composition of the solvent used to resuspend the sample. researchgate.netnih.gov

HPLC Retention Times of N-Acetylneuraminic Acid and its Lactone Derivatives

| Analyte | Solvent Mixture (CH₃CN:H₂O) | Retention Time (min) |

|---|---|---|

| N-acetylneuraminic acid 1,7-lactone | 100:0 | 4.10 ± 0.01 |

| N-acetylneuraminic acid γ-lactone | 100:0 | 4.27 ± 0.02 |

| N-acetylneuraminic acid | - | 3.27 ± 0.01 |

| N-acetylneuraminic acid 1,7-lactone | 75:25 | 4.12 ± 0.01 |

| N-acetylneuraminic acid γ-lactone | 75:25 | 4.35 ± 0.02 |

| N-acetylneuraminic acid 1,7-lactone | 50:50 | 4.15 ± 0.01 |

| N-acetylneuraminic acid γ-lactone | 50:50 | 4.45 ± 0.02 |

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer high-resolution separation of charged molecules like N-acetylneuraminic acid and its derivatives. In CE, analytes are separated based on their charge-to-size ratio as they migrate through a capillary under the influence of an electric field.

A capillary zone electrophoresis (CZE) method has been established for the determination of N-acetylneuraminic acid in glycoproteins and blood sera. uth.gr This method involves the derivatization of the sialic acid to a per-O-benzoylated form, which can then be detected by UV absorbance. The CZE analysis is performed using a phosphate buffer containing an organic modifier at a high voltage. uth.gr

The migration behavior of N-acetylneuraminic acid polymers in CE has also been investigated. acs.orgnih.gov Interestingly, small oligomers have been observed to migrate in the reverse order of their molecular masses, a phenomenon attributed to their stereochemical structures. acs.orgnih.gov However, larger oligomers migrate in the expected order of their molecular size. acs.orgnih.gov

Capillary Zone Electrophoresis Conditions for N-Acetylneuraminic Acid Analysis

| Parameter | Condition |

|---|---|

| Operating Buffer | 25 mM phosphate, pH 3.5, containing 50% (v/v) acetonitrile |

| Voltage | 30 kV |

| Detection Wavelength | 231 nm (for per-O-benzoylated Neu5Ac) |

Enzymatic Assays for Activity and Specificity Studies

Enzymatic assays are crucial for studying the activity of enzymes that metabolize this compound and its derivatives, as well as for determining the substrate specificity of these enzymes. These assays typically involve monitoring the formation of a product or the depletion of a substrate over time.

A common enzymatic assay for neuraminidase activity utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). plos.orgnih.gov Cleavage of the sialic acid residue by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). plos.org These parameters provide valuable information about the enzyme's affinity for the substrate and its catalytic efficiency.

NMR spectroscopy can also be employed in real-time to monitor enzymatic reactions. For example, the release of N-acetylneuraminic acid from a glycoprotein catalyzed by neuraminidase can be followed by observing the changes in the ¹H NMR spectrum over time. nih.gov This approach allows for the direct observation of both the substrate and the product, providing a detailed view of the reaction progress.

Neuraminidase Kinetic Parameters for Different Influenza Viruses

| Influenza Virus | Substrate | Km (µM) | Vmax (relative units) |

|---|---|---|---|

| A/PR/8/34 (H1N1) | MUNANA | 29.5 ± 4.5 | 14.4 ± 1.1 |

| A/CA/04/09 (H1N1pdm09) | MUNANA | 10.3 ± 1.6 | 15.2 ± 1.2 |

| B/WIS/01/10 | MUNANA | 15.6 ± 1.8 | 10.4 ± 0.6 |

Advanced Labeling Techniques for Biological Probing

Traditional methods for studying glycans often lack the specificity and spatial resolution required to investigate their dynamic functions in living systems. To overcome these limitations, advanced labeling techniques have been developed, allowing for the introduction of chemical reporters into glycans. These reporters can then be selectively visualized or captured, providing powerful tools for glycobiology research.

Metabolic Glycan Labeling with Azido-Sialic Acid Analogues

Metabolic glycan labeling is a powerful technique that leverages the cell's own biosynthetic machinery to incorporate modified monosaccharides, bearing a bioorthogonal chemical reporter, into cellular glycans. The azide (B81097) group is a commonly used bioorthogonal reporter because it is small, non-toxic, and does not interfere with the metabolic processing of the sugar analogue.

In the context of sialic acid research, azido-sialic acid analogues are introduced to cells. These analogues are taken up and utilized by the sialic acid biosynthetic pathway, ultimately becoming incorporated into sialoglycans on the cell surface and within intracellular compartments. This process effectively tags sialoglycans with an azide handle, which can then be used for subsequent detection and analysis.

While the direct metabolic labeling applications of this compound are not extensively documented, the principle has been well-established with a variety of other azido-sialic acid analogues. For instance, analogues with azido (B1232118) modifications at the C5, C9, and C8 positions of N-acetylneuraminic acid have been synthesized and utilized as probes. The successful use of 8-azido-8-deoxy-Neu5Ac in substrate specificity studies for sialidases suggests its potential as a metabolic label. researchgate.net

Table 1: Examples of Azido-Sialic Acid Analogues Used in Metabolic Glycan Labeling

| Analogue Name | Abbreviation | Position of Azide Group |

| N-Azidoacetylneuraminic acid | Neu5Az | N-acetyl group (C5) |

| 9-Azido-9-deoxy-N-acetylneuraminic acid | 9AzNeu5Ac | C9 |

| 8-Azido-8-deoxy-N-acetylneuraminic acid | 8N3Neu5Ac | C8 |

This table provides examples of azido-sialic acid analogues that have been developed for metabolic glycan labeling, highlighting the versatility of placing the azido reporter at different positions on the sialic acid scaffold.

The incorporation of these azido-sialic acids into glycans allows for the visualization of sialylation patterns in cells and tissues, the identification of sialoglycoproteins, and the study of dynamic changes in sialylation during various biological processes.

Click Chemistry Applications in Glycobiology Research

Once sialoglycans are metabolically labeled with an azide group, they can be detected through a highly specific and efficient bioorthogonal reaction known as "click chemistry". The most common click reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

In these reactions, the azide-tagged sialoglycan is reacted with a probe molecule containing a terminal alkyne. This probe can be a fluorophore for imaging, a biotin tag for affinity purification and proteomics analysis, or any other molecule of interest. The click reaction forms a stable triazole linkage between the sialoglycan and the probe, enabling sensitive and specific detection.

Key Features of Click Chemistry in Glycobiology:

High Specificity: The azide and alkyne groups react exclusively with each other, avoiding side reactions with other functional groups present in a complex biological environment.

High Efficiency: The reactions are typically fast and proceed with high yields under mild, biocompatible conditions.

Versatility: A wide range of alkyne-modified probes can be used, allowing for diverse applications from imaging to proteomics.

Table 2: Common Click Chemistry Reactions in Glycobiology

| Reaction | Catalyst | Description |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | A highly efficient reaction between a terminal alkyne and an azide, forming a 1,4-disubstituted triazole. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (uses strained alkynes like DBCO) | A copper-free click reaction that is particularly useful for in vivo labeling due to the toxicity of copper. |

This table summarizes the two main types of click chemistry reactions employed for the detection of azide-labeled glycans. The choice of reaction depends on the specific application and whether the experiment is conducted in vitro or in living systems.

The combination of metabolic glycan labeling with azido-sialic acid analogues and subsequent click chemistry provides a powerful and versatile platform for studying the roles of sialoglycans in health and disease. While direct evidence for the use of this compound in these specific applications is limited, the principles established with closely related 8-azido- and other azido-sialic acid analogues pave the way for its potential future use as a tool in advanced glycobiology research.

Emerging Research Applications and Future Perspectives in Sialic Acid Analogue Research

Development of Research Probes and Chemical Tools for Glycoscience

The structural alteration in 8-deoxy-Neu5Ac makes it a valuable molecular probe to study the roles of the glycerol-like side chain of sialic acids in biological recognition events. Sialic acids are terminally located on many cell surface glycans and are involved in a myriad of physiological and pathological processes. ru.nlnih.gov The development of sialic acid analogues with modifications at specific positions, such as the C-8 position, provides chemical tools to dissect the contributions of different functional groups to these interactions.

For instance, sialosides containing 8-azido-8-deoxy-Neu5Ac have been synthesized and used to study the substrate specificities of various sialidases. nih.govresearchgate.net These studies have revealed that modifications at the C-8 position can significantly alter recognition by sialidases from different sources, including humans, bacteria, and viruses. nih.govresearchgate.net Specifically, while sialosides with an 8-azido group were broadly accepted by many sialidases, those with an 8-acetamido group were only cleaved by select bacterial sialidases. nih.govresearchgate.net This differential recognition highlights the potential of such analogues to serve as diagnostic tools for identifying sialidase-producing pathogens. nih.govresearchgate.net

Furthermore, the synthesis of C8-modified sialic acids, including 8-deoxy-Kdn (2-keto-3,8-dideoxy-D-glycero-D-galacto-nonulosonic acid), and their incorporation into sialyltrisaccharides provides valuable probes for investigating the molecular interactions between sialosides and sialic acid-binding proteins. nih.gov The ability to generate these complex glycans chemoenzymatically allows for the production of sufficient quantities for detailed biophysical and structural studies. nih.gov

Rational Design of Enzyme Inhibitors and Modulators for Fundamental Research

The rational design of enzyme inhibitors is a cornerstone of chemical biology and drug discovery. cityu.edu.hkuq.edu.au N-Acetyl-8-deoxyneuraminic acid and its derivatives have been investigated as potential inhibitors and modulators of enzymes involved in sialic acid metabolism and recognition, such as sialidases (neuraminidases) and N-acetylneuraminic acid lyase (NAL). acs.orgnih.gov

Studies on N-acetylneuraminic acid lyase have shown that this compound is resistant to the enzyme's cleavage activity. acs.org This resistance makes it a useful compound for studying the enzyme's active site and mechanism without being consumed by the reaction. While it is not a competitive inhibitor itself, other deoxy-derivatives like N-acetyl-4-deoxyneuraminic acid have been shown to act as competitive inhibitors of NAL. acs.org This highlights the sensitivity of the enzyme to modifications at different positions of the sialic acid scaffold.

In the context of viral neuraminidases, which are crucial for the release of new virus particles from infected cells, the design of potent inhibitors is a key strategy for antiviral therapy. nih.govwikipedia.org The development of neuraminidase inhibitors has been a major success in structure-based drug design. uq.edu.aunih.gov While much of the focus has been on transition-state analogues like DANA (2,3-didehydro-2-deoxy-N-acetylneuraminic acid), the exploration of modified sialic acids, including deoxy-derivatives, contributes to a deeper understanding of the enzyme's substrate specificity and the requirements for potent inhibition. wikipedia.orgnih.gov For example, the synthesis of various C8-modified sialic acids allows for the probing of the active site region that accommodates the glycerol (B35011) side chain of the natural substrate. nih.gov

Engineering of Glycoconjugate Structures in Model Organisms

Metabolic glycoengineering is a powerful technique that allows for the modification of cell surface glycans by introducing unnatural monosaccharide precursors into cellular metabolic pathways. oup.comnih.gov This approach has been successfully applied to sialic acids, enabling the display of non-natural sialic acid analogues on the surface of living cells and in model organisms. ru.nloup.com

The introduction of sialic acid analogues can alter the properties of the cell surface and modulate cellular interactions. bris.ac.uk For example, the expression of modified sialic acids can impact pathogen binding, immune cell recognition, and cell signaling events. ru.nlnih.govacs.org While research has extensively utilized analogues modified at the N-acyl group (e.g., N-propanoylmannosamine) or with reporter tags like azides and alkynes, the use of deoxy-analogues like 8-deoxy-Neu5Ac offers a more subtle perturbation to study the specific role of the C8-hydroxyl group. oup.comnih.gov

The incorporation of such analogues into the glycoconjugates of model organisms allows for the in vivo investigation of the functional consequences of altered sialylation. This can provide insights into the roles of specific sialic acid structures in development, immunity, and disease. For instance, altering cell surface sialylation has been shown to impact neurite outgrowth and neuronal plasticity, demonstrating the profound biological effects that can be achieved through this engineering approach. nih.gov

Bioengineering and Synthetic Biology Approaches to Sialic Acid Analogue Production

The production of sialic acid analogues like this compound in sufficient quantities for research is crucial. Chemoenzymatic synthesis has emerged as a highly efficient and stereoselective method for producing these complex molecules. nih.govnih.gov

Sialic acid aldolases, which catalyze the reversible condensation of pyruvate (B1213749) with an N-acetylmannosamine (ManNAc) derivative, are key enzymes in these synthetic strategies. nih.govacs.org The sialic acid aldolase (B8822740) from Pasteurella multocida (PmNanA) has demonstrated flexible substrate specificity, allowing for the synthesis of various C8-modified sialic acids, including 8-deoxy-Kdn, from the corresponding modified mannose precursors. nih.gov

Computational and Structural Biology Insights into Analogue Interactions

Understanding how this compound and other analogues interact with their protein targets at an atomic level is crucial for interpreting experimental findings and for the rational design of new chemical tools and inhibitors. X-ray crystallography and computational modeling, such as quantum mechanical/molecular mechanical (QM/MM) simulations and molecular docking, provide these essential insights. acs.orgnih.gov

Crystallographic studies of N-acetylneuraminic acid lyase (NAL) have provided detailed pictures of the enzyme's active site and how it binds its substrates. acs.orgnih.gov For example, the structure of Pasteurella multocida NAL in complex with its natural substrates has revealed the key amino acid residues involved in substrate recognition and catalysis. nih.gov These structures show that the hydroxyl groups of the sialic acid's glycerol side chain form a network of hydrogen bonds with conserved residues in the active site. nih.gov The absence of the C8-hydroxyl in 8-deoxy-Neu5Ac would disrupt these interactions, providing a structural explanation for its resistance to cleavage by NAL. acs.org

Computational methods, such as QM/MM simulations, have been used to model the reaction mechanism of NAL, revealing the roles of specific residues, like Tyr137, as proton donors during the carbon-carbon bond-forming step. acs.org Such studies can also be applied to understand how analogues like 8-deoxy-Neu5Ac are accommodated (or not) within the active site. Molecular docking could be employed to predict the binding mode of 8-deoxy-Neu5Ac to various sialidases, helping to explain the differential specificities observed experimentally and guiding the design of more selective inhibitors. rcsb.org

Q & A

Basic Research Questions

Q. What are the key structural features of N-Acetyl-8-deoxyneuraminic acid that influence its biological activity?

- Methodological Answer : The absence of the hydroxyl group at the C8 position distinguishes this compound from its parent compound, N-Acetylneuraminic acid. This structural modification reduces hydrogen-bonding capacity, altering interactions with enzymes like sialidases. Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., - and -NMR) to confirm regioselective deoxygenation, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What are the standard methods for synthesizing this compound in vitro?

- Methodological Answer : Synthesis involves two primary approaches:

- Chemical synthesis : Starting from N-Acetylneuraminic acid, regioselective deoxygenation at C8 can be achieved via Barton-McCombie deoxygenation or radical-mediated dehydroxylation, requiring careful optimization of protecting groups to avoid side reactions .

- Enzymatic production : Recombinant sialic acid aldolases or engineered Escherichia coli strains can catalyze selective modifications, though yields depend on substrate specificity and reaction conditions (e.g., pH, cofactor availability) .

Q. Which analytical techniques are critical for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., -labeled analogs) ensures precision in quantification. For structural validation, circular dichroism (CD) spectroscopy is used to assess stereochemical integrity, particularly when studying enzyme-binding interactions .

Advanced Research Questions

Q. How does the absence of the C8 hydroxyl group in this compound affect its interaction with sialidases?

- Methodological Answer : The C8 deoxygenation disrupts hydrogen bonding with conserved active-site residues (e.g., Tyr/Arg in bacterial sialidases), reducing catalytic efficiency. To study this, kinetic assays (e.g., Michaelis-Menten parameters and ) paired with X-ray crystallography or molecular dynamics simulations reveal binding affinity changes. For example, studies on Campylobacter jejuni sialidases show a 3–5-fold reduction in compared to the native substrate .

Q. What experimental strategies can resolve discrepancies in reported kinetic parameters for enzymes utilizing this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer ionic strength, temperature). Researchers should:

- Standardize protocols : Follow guidelines from systematic reviews (e.g., PRISMA) to harmonize experimental parameters .

- Use orthogonal assays : Compare data from fluorometric assays (e.g., 4-methylumbelliferyl substrate hydrolysis) with isothermal titration calorimetry (ITC) to cross-validate binding constants .

Q. How can computational modeling enhance the design of this compound analogs with improved enzyme selectivity?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic effects of substituents at C4/C9 positions, while molecular docking (e.g., AutoDock Vina) screens analogs against sialidase active sites. For example, introducing hydrophobic groups at C9 improves selectivity for viral neuraminidases over human isoforms, as shown in studies using MDCK cell-based assays .

Q. What are the challenges in detecting trace levels of this compound in complex biological fluids?

- Methodological Answer : Matrix interference (e.g., from mucins in saliva) necessitates pre-processing steps:

- Solid-phase extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges to isolate sialic acid derivatives.

- Derivatization : Label with 1,2-diamino-4,5-methylenedioxybenzene (DMB) for enhanced fluorescence detection, achieving limits of detection (LOD) ≤10 nM .

Data Presentation and Statistical Analysis

Q. How should researchers statistically analyze dose-response data involving this compound in enzyme inhibition studies?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report 95% confidence intervals for IC values and perform ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include residual plots to assess goodness-of-fit .

Q. What are best practices for visualizing the 3D binding modes of this compound with enzymes?

- Methodological Answer : Use PyMOL or ChimeraX to generate high-resolution images, highlighting key interactions (e.g., hydrogen bonds, van der Waals contacts). Overlay multiple crystal structures (PDB entries) to show conformational flexibility, and annotate figures with Biovia Discovery Studio for clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.